2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl-

Description

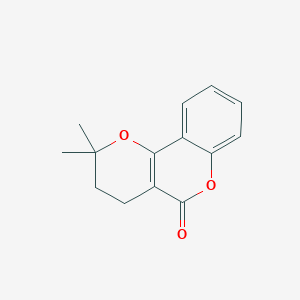

Chemical Structure and Nomenclature The compound “2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl-” (CAS: 518-20-7) is a pyranocoumarin derivative with a fused bicyclic system. Its IUPAC name specifies the positions of substituents: two methyl groups at the C2 position and a partially hydrogenated pyran ring fused to a benzopyranone core.

Synthesis and Key Properties The compound is synthesized via Claisen rearrangement of 4-(2-propynyloxy)coumarin (191) under thermal conditions in chlorobenzene or toluene, yielding the pyranocoumarin core in ~56–60% efficiency . Alternative routes include intramolecular Wittig reactions involving triphenylphosphine and dialkyl acetylenedicarboxylates, which generate pyranocoumarin derivatives with high regioselectivity . Key physical properties include a molecular weight of 322.35 g/mol (C₂₀H₁₈O₄), logP of 4.07 (indicating moderate lipophilicity), and a melting point of 152–168°C, with variations attributed to crystallization conditions .

Properties

CAS No. |

31490-68-3 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one |

InChI |

InChI=1S/C14H14O3/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)16-13(10)15/h3-6H,7-8H2,1-2H3 |

InChI Key |

MGHXTRIJAXFCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3OC2=O)C |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Approach Using 4-Hydroxycoumarin and Substituted Cinnamonitriles

One of the most established synthetic routes involves the condensation of 4-hydroxycoumarin with substituted cinnamonitriles under basic catalysis, typically in organic solvents such as ethanol or water. This method yields 2-amino-4-aryl-4H,5H-pyrano[3,2-c]benzopyran-5-one derivatives, which are structurally related to the target compound.

- Reaction Conditions:

- Reactants: 4-hydroxycoumarin (2 mmol), substituted cinnamonitrile (2 mmol)

- Catalyst: Triethylbenzylammonium chloride (TEBA), 0.1 g

- Solvent: Water (10 mL)

- Temperature: 90 °C

- Time: 6–10 hours

- Yields: 73–97% depending on substituents on the aromatic ring

- Advantages: Environmentally benign (aqueous medium), simple operation, good yields, low cost

- Mechanism: The reaction proceeds via Michael addition followed by cyclization to form the fused pyran ring system.

| Entry | Aromatic Substituent (Ar) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 3a | C6H5 | 8 | 95 |

| 3b | 4-CH3C6H4 | 8 | 73 |

| 3c | 4-FC6H4 | 10 | 93 |

| 3d | 2-ClC6H4 | 10 | 89 |

| 3e | 3,4-OCH2OC6H3 | 10 | 90 |

Table 1: Selected yields of 2-amino-4-aryl-4H,5H-pyrano[3,2-c]benzopyran-5-one derivatives synthesized in aqueous media with TEBA catalyst

(Source: Jing Wang et al., Journal of Chemical Research, 2004)

One-Pot Synthesis Using Activated Methylene Compounds and N-Acylglycines in Acetic Anhydride

Another synthetic strategy involves a one-pot reaction of activated methylene compounds (such as 4-hydroxy-1-benzopyran-2-one derivatives), one-carbon synthons (e.g., triethyl orthoformate), and N-acylglycines in acetic anhydride. This method is notable for its simplicity and efficiency in producing fused pyran-2-one systems.

- Reaction Conditions:

- Equimolar amounts of 1,3-dicarbonyl compound, one-carbon synthon, and N-acylglycine

- Solvent: Acetic anhydride (1.25 mL per mmol)

- Temperature: Heating for 2–4 hours

- Procedure Variants:

- Procedure A: All reactants heated together

- Procedure B: Stepwise addition of N-acylglycine after initial heating of other reactants

- Yields: Generally high, with melting points and spectroscopic data confirming product identity

- Advantages: Avoids chromatographic purification, uses inexpensive reagents, applicable to various pyranone derivatives

| Compound Type | Yield Range (%) | Melting Point Range (°C) | Notes |

|---|---|---|---|

| Pyrano[3,2-c]benzopyran-2,5-dione derivatives | 70–90 | 300–310 | Confirmed by NMR, MS, elemental analysis |

Table 2: Summary of yields and properties of fused pyran-2-one derivatives synthesized by one-pot method

(Source: Kepe et al., Heterocycles, 1995)

Multicomponent Reactions (MCR) for Pyran Derivatives

Recent advances include multicomponent reactions involving aldehydes, malononitrile, and 4-hydroxycoumarin or related compounds to synthesize pyrano[3,2-c]benzopyran derivatives efficiently.

- Catalysts: Ionic liquids, organic bases, or recyclable heterogeneous catalysts such as hollow mesoporous silica spheres

- Solvents: Water or solvent-free conditions preferred for green chemistry

- Reaction Times: Short, often less than 4 hours

- Yields: High, with good selectivity and purity

- Advantages: Economical, environmentally friendly, scalable

These methods are particularly useful for generating libraries of derivatives for biological screening.

Analytical and Spectroscopic Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic lactone carbonyl stretching around 1700 cm⁻¹

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons, methylene protons at 3,4-positions, and methyl groups at position 2

- ^13C NMR confirms carbonyl and aromatic carbons

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (e.g., ~322 g/mol for 2,2-dimethyl derivatives)

- Elemental Analysis: Confirms purity and stoichiometry

- X-ray Crystallography: Used in some studies to confirm fused ring structure and stereochemistry

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield Range (%) | Advantages |

|---|---|---|---|---|---|---|

| Condensation of 4-hydroxycoumarin and cinnamonitriles | 4-Hydroxycoumarin, cinnamonitriles | TEBA, 90 °C | Water | 6–10 h | 73–97 | Green solvent, simple, high yield |

| One-pot synthesis with N-acylglycines | 1,3-Dicarbonyl, N-acylglycine, one-carbon synthon | Acetic anhydride, heating | Acetic anhydride | 2–4 h | 70–90 | Simple, no chromatography needed |

| Multicomponent reactions | Aldehydes, malononitrile, 4-hydroxycoumarin | Ionic liquids, heterogeneous catalysts | Water or solvent-free | <4 h | High | Economical, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

Norpterphyllin III undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize Norpterphyllin III.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Properties

Pyranocoumarins have been studied for their anticoagulant effects. Compounds like 2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one exhibit significant inhibition of coagulation factors, making them potential candidates for the development of new anticoagulant drugs. Research indicates that modifications to the pyranocoumarin structure can enhance their efficacy and selectivity towards specific targets in the coagulation cascade .

2. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties that can protect cells from oxidative stress. The ability to scavenge free radicals is crucial for developing therapeutic agents aimed at preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

3. Antimicrobial Effects

The antimicrobial activity of pyranocoumarins has been documented against various pathogens. This compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics or preservatives in food and pharmaceuticals .

Agricultural Applications

1. Pesticide Development

Research into the pesticidal properties of pyranocoumarins indicates that they can act as natural insecticides. Their efficacy against agricultural pests can lead to the development of eco-friendly pest control solutions that minimize environmental impact compared to synthetic pesticides .

2. Plant Growth Regulators

Some studies suggest that derivatives of 2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one may function as plant growth regulators. This application could enhance crop yield and resistance to environmental stressors by modulating plant hormonal pathways .

Material Science Applications

1. Polymer Chemistry

The unique structural properties of pyranocoumarins allow their incorporation into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength. Research is ongoing into their use as additives in biodegradable plastics and composites .

2. Photovoltaic Materials

Recent studies have explored the use of pyranocoumarin derivatives in organic photovoltaic devices due to their favorable electronic properties. Their ability to absorb light and convert it into electrical energy positions them as promising materials for renewable energy applications .

Case Studies

Mechanism of Action

The mechanism of action of Norpterphyllin III involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact pathways and targets can vary depending on the context of its application, but common mechanisms include the inhibition of specific enzymes and the activation of signaling cascades .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyranocoumarin Derivatives

Key Observations:

- Substituent Effects : Methyl and methoxy groups at C2 enhance steric hindrance and lipophilicity, while bromine (CAS 108375-54-8) introduces reactivity for further functionalization .

- Stereochemistry : Diastereomers (e.g., trans- vs. cis-2-hydroxy) exhibit distinct crystallographic properties and solution-phase equilibria, impacting pharmacological profiles .

- Biological Activity: Amino-substituted derivatives (e.g., 2-amino-4-(4-chlorophenyl)-3-cyano) show antimicrobial activity, whereas Cyclocumarol is primarily an anticoagulant .

Q & A

Q. What are the optimal synthetic routes for preparing 2H,5H-Pyrano[3,2-c][1]benzopyran-5-one derivatives?

- Methodological Answer : A domino reaction under reflux or microwave-assisted conditions is effective. For example, β-alanine and anhydrous calcium sulfate act as catalysts in 2-propanol, enabling cyclization of aldehydes with hydroxy-pyranone precursors. Reaction progress is monitored via TLC (silica gel, petroleum ether/diethyl ether eluent). Purification involves flash chromatography (53% yield under reflux; higher efficiency with microwave irradiation) .

Q. How can the structural features of this compound be characterized experimentally?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign chemical shifts relative to CDCl3 (δH = 7.26, δC = 77.0) to confirm the fused pyran-benzopyran system and dimethyl substituents .

- FT-IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending modes .

- Mass spectrometry (EI) : Detect molecular ion peaks (e.g., m/z 280 for a phenyl-substituted analog) and fragmentation patterns .

- Elemental analysis : Validate purity (e.g., C 77.06% vs. calculated 77.12%) .

Q. What computational methods predict physicochemical properties like logP and solubility?

- Methodological Answer :

- Crippen’s fragmentation method : Predicts logP (4.07) and logWS (-9.46), indicating high hydrophobicity .

- McGowan’s molar volume : Calculates 238.3 mL/mol, useful for solubility modeling in non-polar solvents .

Advanced Research Questions

Q. How can low yields in domino cyclization reactions be addressed?

- Methodological Answer : Optimize:

- Catalyst loading : β-Alanine (0.13–0.28 mmol) and calcium sulfate (3.7 mmol) ratios improve regioselectivity .

- Solvent polarity : 2-Propanol enhances reaction rates under microwave conditions (110°C, 8 h) compared to traditional reflux .

- Microwave irradiation : Reduces side reactions (e.g., aldehyde dimerization) by enabling rapid, controlled heating .

Q. What mechanisms explain the cyclization of hydroxy-pyranone precursors into fused pyrano-benzopyran systems?

- Methodological Answer : A proposed domino mechanism involves:

Knoevenagel condensation : Aldehyde and β-ketoester form an α,β-unsaturated intermediate.

Michael addition : Nucleophilic attack by the hydroxy-pyranone oxygen.

Cyclization : Intramolecular lactonization completes the fused ring system.

Acidic catalysts (e.g., β-alanine) stabilize transition states via proton transfer .

Q. How do substituents (e.g., 2,2-dimethyl vs. 2-methoxy) influence reactivity and bioactivity?

- Methodological Answer :

- Steric effects : 2,2-Dimethyl groups hinder rotational freedom, increasing thermal stability but reducing solubility .

- Electron donation : Methoxy groups enhance electrophilic aromatic substitution rates, whereas methyl groups act as weak electron donors .

- Bioactivity : Analogous pyrano-pyrimidines show antimicrobial activity (MIC ~10 µg/mL), suggesting dimethyl derivatives may require functionalization (e.g., sulfonation) for enhanced bioavailability .

Q. What strategies resolve contradictions in solubility predictions vs. experimental data?

- Methodological Answer :

- Co-solvent systems : Use DMSO/water mixtures (e.g., 10% v/v) to solubilize hydrophobic cores .

- Derivatization : Introduce polar groups (e.g., hydroxyls) via post-synthetic oxidation or glycosylation .

Method Development and Validation

Q. How can analytical methods (e.g., HPLC) be optimized for purity assessment?

- Methodological Answer :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA.

- Detection : UV at 254 nm (λmax for conjugated systems). Validate with spiked samples (recovery >98%) .

Q. What computational tools model the compound’s interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.